molecular formula C19H16FNO5 B5509518 (3S*,4R*)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

(3S*,4R*)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Cat. No. B5509518
M. Wt: 357.3 g/mol
InChI Key: SXRGYQYTHYWHHX-JKSUJKDBSA-N
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Description

Synthesis Analysis

The synthesis of complex pyrrolidine derivatives involves multifaceted strategies to incorporate specific functional groups, such as fluorophenyl and carboxybenzoyl moieties. Techniques may include condensation reactions, use of organometallic reagents, and cyclization processes to achieve the desired structural configuration. Notably, the synthesis processes emphasize the creation of compounds with precise stereochemistry and functional group placement to influence the compound's physical and chemical behaviors (Tzimopoulos et al., 2010; Yin et al., 2004).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is critical in determining their chemical reactivity and interaction with biological systems. X-ray crystallography, spectroscopic methods, and theoretical modeling provide insights into the compound's conformation, intermolecular interactions, and electronic structure. These analyses reveal how substitutions at specific positions affect the overall molecular geometry and potential binding properties (Galadzhun et al., 2018).

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions that modify their structure and functional capabilities. These reactions can include nucleophilic substitutions, electrophilic additions, and cycloadditions, allowing for the introduction or modification of functional groups. Such transformations are essential for the synthesis of more complex molecules or for enhancing the compound's chemical stability and reactivity (Yıldırım et al., 2005).

Physical Properties Analysis

The physical properties of pyrrolidine derivatives, such as melting points, solubility, and crystallinity, are influenced by their molecular structure and composition. Studies on these properties help in understanding the compound's behavior in different environments, which is crucial for its application in material science or as a pharmaceutical intermediate (Shen & Lush, 2010).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, define the functional applications of pyrrolidine derivatives. These properties are determined by the nature of the substituents and the molecular framework, impacting the compound's potential use in synthetic chemistry and drug design (Sridhar & Perumal, 2005).

properties

IUPAC Name

(3S,4R)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO5/c20-14-6-2-3-11(8-14)15-9-21(10-16(15)19(25)26)17(22)12-4-1-5-13(7-12)18(23)24/h1-8,15-16H,9-10H2,(H,23,24)(H,25,26)/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXRGYQYTHYWHHX-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)C(=O)O)C(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)C(=O)O)C(=O)O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

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